N-[cyclohexyl(phenyl)methyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide
Description
N-[cyclohexyl(phenyl)methyl]-2-(1,9-dioxa-4-azaspiro[55]undecan-4-yl)acetamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a phenyl group, and a spirocyclic moiety
Properties
IUPAC Name |
N-[cyclohexyl(phenyl)methyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c26-21(17-25-13-16-28-23(18-25)11-14-27-15-12-23)24-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1,3-4,7-8,20,22H,2,5-6,9-18H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZQUDVZURUYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)NC(=O)CN3CCOC4(C3)CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclohexyl(phenyl)methyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the cyclohexyl and phenyl groups. Common reagents used in these reactions include cyclohexyl bromide, phenyl magnesium bromide, and various amines. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[cyclohexyl(phenyl)methyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or spirocyclic positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
N-[cyclohexyl(phenyl)methyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[cyclohexyl(phenyl)methyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[cyclohexyl(phenyl)methyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide: shares similarities with other spirocyclic compounds and amides, such as spiro[4.5]decane derivatives and N-phenylacetamides.
Spirocyclic Compounds: These compounds have a similar spirocyclic core but may differ in the substituents attached to the spiro center.
N-Phenylacetamides: These compounds have a similar amide linkage but may lack the spirocyclic structure.
Uniqueness
The uniqueness of N-[cyclohexyl(phenyl)methyl]-2-(1,9-dioxa-4-azaspiro[55]undecan-4-yl)acetamide lies in its combination of a spirocyclic core with cyclohexyl and phenyl groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
